
Letrozole-d4
Overview
Description
Letrozole-d4 is a deuterium-labeled analog of Letrozole, a nonsteroidal aromatase inhibitor (CYP19A1) widely used in breast cancer therapy. With the molecular formula C₁₇H₇D₄N₅, molecular weight 289.327 g/mol, and CAS number 1133712-96-5 , this compound retains the core structure of Letrozole but incorporates four deuterium atoms. This isotopic substitution enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated degradation, thereby extending its interaction time with enzymes . Its melting point ranges between 178–181°C, and it is primarily utilized as an internal standard (IS) in quantitative bioanalytical assays, such as UPLC-MS/MS, due to its near-identical physicochemical properties to Letrozole while avoiding isotopic interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole-d4 involves the incorporation of deuterium atoms into the Letrozole molecule. One common method includes the use of deuterated reagents in the synthesis process. For example, the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole, followed by dehydration using trifluoroacetic anhydride at low temperature, can be adapted to include deuterated reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
Letrozole-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Pharmacokinetic Studies
Letrozole-d4 is extensively employed in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of letrozole. Its deuterated nature makes it an ideal internal standard due to its structural similarity to letrozole while providing distinct mass spectrometric properties.
Methodological Approach
- Analytical Techniques : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary method for quantifying letrozole and this compound in plasma samples. This technique allows for high sensitivity and specificity in detection.
- Sample Preparation : Solid-phase extraction (SPE) is commonly used to isolate letrozole and its metabolites from biological matrices, ensuring minimal matrix interference.
Case Study Example
A notable study involved a bioequivalence assessment of letrozole tablets administered to postmenopausal women. The UPLC-MS/MS method demonstrated a linear calibration range for both letrozole and this compound, showcasing high extraction recovery rates (95.5% for letrozole and 96.2% for this compound) .
Clinical Applications
This compound is pivotal in clinical research focusing on hormone-sensitive breast cancer treatments. Its applications extend to evaluating treatment efficacy and monitoring therapeutic drug levels.
Clinical Study Insights
- A study analyzed plasma samples from patients receiving letrozole therapy, utilizing this compound as an internal standard to ensure accurate quantification of drug levels over time .
- The findings indicated that consistent monitoring of drug levels could correlate with treatment outcomes, thereby enhancing personalized medicine approaches in oncology.
Research on Drug Metabolism
This compound assists researchers in understanding the metabolic pathways of letrozole by serving as a reference point for identifying metabolites.
Metabolic Profiling
- Researchers have utilized UPLC-MS/MS to profile metabolites of letrozole in human plasma, comparing the concentrations of both letrozole and this compound. This profiling aids in elucidating the metabolic fate of the drug and potential interactions with other medications .
Quality Control in Pharmaceutical Development
In pharmaceutical development, this compound is crucial for quality control processes to ensure the consistency and reliability of drug formulations.
Regulatory Compliance
- The use of deuterated standards like this compound is recommended by regulatory bodies such as the FDA for validating analytical methods used in drug testing . This compliance ensures that pharmaceutical products meet safety and efficacy standards before reaching the market.
Summary of Applications
Application Area | Description |
---|---|
Pharmacokinetic Studies | Used as an internal standard for quantifying drug levels in plasma samples. |
Clinical Research | Evaluates treatment efficacy and monitors therapeutic levels in patients. |
Drug Metabolism Research | Assists in profiling metabolic pathways and identifying metabolites. |
Quality Control | Ensures consistency and reliability in pharmaceutical formulations. |
Mechanism of Action
Letrozole-d4, like Letrozole, is a non-steroidal type II aromatase inhibitor. It works by competitively inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens. This inhibition reduces estrogen levels in the body, which is particularly useful in the treatment of hormone receptor-positive breast cancer. The molecular targets include the active site of the aromatase enzyme, where this compound binds and prevents the conversion process .
Comparison with Similar Compounds
Letrozole (Parent Compound)
Key Similarities and Differences:
Analytical Performance :
- Extraction Recovery : this compound demonstrates 95.6–96.8% recovery in SPE protocols, comparable to Letrozole (94.3–96.2%) .
- Matrix Effects: IS-normalized matrix factors for this compound range from 0.981–1.032, ensuring minimal variability in plasma-based assays (Table 4, ).
Other Deuterated Internal Standards
Example: Flutamide-d7
Key Insight : this compound’s high recovery and low matrix effects make it superior to many deuterated ISs in precision and reliability for pharmacokinetic studies .
Non-Deuterated Aromatase Inhibitors
Example: Exemestane
Bioanalytical Method Validation
- Linearity : this compound enables quantification of Letrozole in plasma across 0.10–100 ng/mL (r² ≥ 0.9990) .
- Reproducibility : Incurred sample reanalysis (ISR) of 74 subject samples confirmed assay reproducibility with this compound as IS .
Pharmacokinetic Studies
Biological Activity
Letrozole-d4 is a deuterated analog of letrozole, a third-generation aromatase inhibitor widely used in the treatment of estrogen-dependent breast cancers, particularly in postmenopausal women. The incorporation of deuterium enhances the compound's stability and allows for more precise metabolic tracking in biological studies. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Letrozole functions primarily as an aromatase inhibitor, blocking the conversion of androgens to estrogens by inhibiting the aromatase enzyme. This reduction in estrogen levels is critical for the management of hormone-sensitive breast cancers. This compound, while not exhibiting significant direct aromatase inhibition like its parent compound, serves as a valuable marker for studying letrozole metabolism and pharmacokinetics .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Following administration, this compound demonstrates rapid absorption and extensive distribution in tissues. The mean absolute bioavailability is approximately 99.9%, with a large apparent volume of distribution (1.87 l/kg) and significant plasma protein binding (about 60%) primarily to albumin .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | 99.9% |
Volume of Distribution (Vd) | 1.87 l/kg |
Plasma Protein Binding | ~60% (mainly albumin) |
Terminal Half-Life | ~2 days |
3.1 Efficacy in Cancer Treatment
Letrozole has demonstrated potent anti-tumor effects in various clinical settings. Studies indicate that it can induce complete regression of estrogen-dependent tumors in animal models, with effective doses ranging from 10–30 μg/kg/day . In clinical practice, letrozole's efficacy has been noted in patients with advanced breast cancer, often leading to significant tumor reduction.
3.2 Case Studies on Adverse Effects
While effective, letrozole treatment can lead to adverse effects such as Tumor Lysis Syndrome (TLS), particularly in patients with rapidly proliferating tumors. A case study involving an 80-year-old woman indicated that TLS developed shortly after starting letrozole therapy, leading to acute renal failure and requiring intensive management .
Table 2: Summary of Case Studies on TLS Associated with Letrozole Treatment
4. Metabolism and Interaction Studies
This compound serves as an important tool for understanding the metabolism of letrozole itself. Interaction studies have shown that various drugs can influence the metabolic pathways involving letrozole through competitive inhibition or induction of metabolic enzymes such as CYP2A6 and UGTs. This knowledge is crucial for optimizing therapeutic regimens and minimizing adverse effects associated with drug-drug interactions.
5. Conclusion
This compound plays a significant role in both clinical applications and research settings related to breast cancer treatment. Its unique properties enhance our understanding of letrozole's pharmacokinetics and biological activity while providing insights into potential drug interactions and adverse effects. Continued research into this compound will likely yield further insights into its utility as a therapeutic agent and a research tool.
Q & A
Basic Research Questions
Q. What methodological considerations are critical when synthesizing Letrozole-d4 for use as an internal standard in mass spectrometry?
- Answer : Synthesis of this compound requires precise isotopic labeling at specific positions (e.g., deuterium substitution at the triazole ring or benzyl groups). Key steps include verifying isotopic purity (>98% deuterium incorporation) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Chromatographic separation (e.g., HPLC using a C18 column with 0.1% formic acid in mobile phases) ensures minimal interference from unlabeled Letrozole .
Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Answer : Stability studies should involve accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) followed by LC-MS/MS analysis to quantify degradation products. Comparative stability profiles between this compound and its non-deuterated counterpart should be analyzed to confirm isotopic robustness in biological matrices .
Q. What analytical techniques are optimal for quantifying this compound in pharmacokinetic studies?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Key transitions (e.g., m/z 289.1 → 217.0 for this compound) must be validated against matrix effects (plasma, tissue homogenates) using calibration curves with ≥5-point linearity (R² >0.99) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Answer : Implement orthogonal analytical methods (e.g., HPLC for purity, Karl Fischer titration for moisture content) and establish acceptance criteria (e.g., ≤0.5% impurity). Use statistical process control (SPC) charts to monitor critical parameters like reaction temperature and catalyst concentration .
Q. What are the ethical and regulatory requirements for using this compound in preclinical studies?
- Answer : Ensure compliance with Good Laboratory Practice (GLP) guidelines, including documentation of synthetic pathways, stability data, and safety profiles. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo studies to address ethical concerns .
Advanced Research Questions
Q. How can isotopic effects of this compound influence metabolic pathway analysis in comparative pharmacokinetic studies?
- Answer : Deuterium isotope effects (DIEs) may alter enzyme binding (e.g., CYP3A4-mediated oxidation). Researchers should conduct parallel assays with Letrozole and this compound to quantify kinetic isotope effects (KIEs) using Michaelis-Menten parameters (Km, Vmax). Statistical significance (p<0.05) must be confirmed via ANOVA .
Q. What strategies resolve contradictions in this compound bioanalytical data caused by matrix interferences?
- Answer : Apply matrix-matched calibration standards and blank subtraction. For persistent interferences, use post-column infusion to identify ion suppression/enhancement zones and optimize chromatographic separation (e.g., gradient elution with 0.1% ammonium acetate) .
Q. How can researchers design a robust protocol to assess this compound’s role in aromatase inhibition assays with conflicting in vitro/in vivo results?
- Answer : Employ a tiered approach: (1) Validate in vitro assays (e.g., recombinant aromatase inhibition IC50) using triplicate runs; (2) Cross-validate with ex vivo models (e.g., human placental microsomes); (3) Use Bayesian meta-analysis to reconcile discrepancies between model systems .
Q. What experimental controls are essential to mitigate cross-contamination risks in this compound tracer studies?
- Answer : Include negative controls (solvent blanks) in every assay batch. Use separate glassware for deuterated/non-deuterated compounds and validate cleaning protocols via LC-MS/MS (limit of detection ≤0.1 ng/mL). Implement a randomized block design to minimize batch effects .
Q. How can this compound be integrated into metabolomic workflows to study off-target effects in hormone-resistant cancers?
- Answer : Combine stable isotope-resolved metabolomics (SIRM) with this compound tracing to track 13C/15N-labeled metabolites. Use pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to identify dysregulated pathways (e.g., steroidogenesis) and validate findings with siRNA knockdown models .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation (e.g., orthogonal assays, computational modeling) to confirm findings. For conflicting results, use root-cause analysis (RCA) frameworks to isolate variables (e.g., reagent lot variability, instrument drift) .
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound studies, prioritize hypothesis-driven designs (e.g., testing deuterium placement effects on binding affinity) over exploratory screens .
Properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.